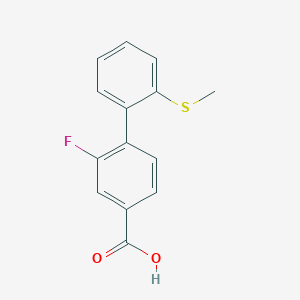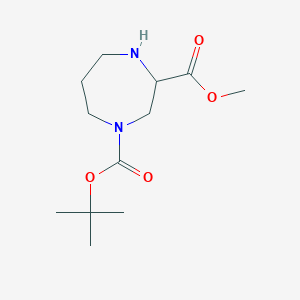
1-Tert-butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tert-butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate, also known as TMD, is a compound that has been studied for its potential use in various scientific research applications. This compound belongs to the class of diazepanes, which are known to have a wide range of biological activities.
Applications De Recherche Scientifique
Pharmaceutical Research
This compound is used in the synthesis of various pharmaceuticals. Its structure is conducive to forming stable ring systems, which are often found in drugs that affect the central nervous system. It can serve as a precursor for the synthesis of potential medications targeting neurological disorders due to its ability to cross the blood-brain barrier .
Material Science
In material science, this compound’s derivatives could be utilized in creating novel polymers with unique properties. The diazepane ring can impart flexibility and durability when incorporated into polymer chains, potentially leading to the development of new materials for industrial applications .
Chemical Synthesis
As a building block in organic synthesis, 1-Tert-butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate is valuable for constructing complex molecular architectures. Its tert-butyl group can provide steric hindrance, which is useful in selective reactions .
Catalysis
The diazepane moiety can act as a ligand in catalytic systems. It can stabilize metal catalysts and enhance their reactivity and selectivity in various chemical transformations, including asymmetric synthesis .
Bioconjugation
This compound can be used for bioconjugation purposes. It can link biomolecules to other entities, such as fluorescent tags or therapeutic agents, without disrupting the biological activity of the target molecule .
Environmental Chemistry
In environmental chemistry, derivatives of this compound could be explored for their potential use in the remediation of pollutants. The nitrogen atoms in the diazepane ring might bind to heavy metals or organic contaminants, aiding in their extraction from the environment .
Propriétés
IUPAC Name |
1-O-tert-butyl 3-O-methyl 1,4-diazepane-1,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-7-5-6-13-9(8-14)10(15)17-4/h9,13H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYMUPJCVXOHAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCNC(C1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate | |
CAS RN |
1253789-07-9 |
Source


|
| Record name | 1-tert-butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

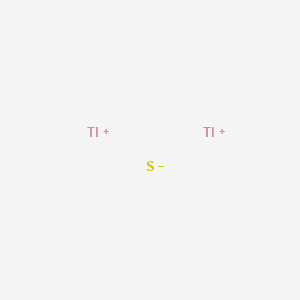
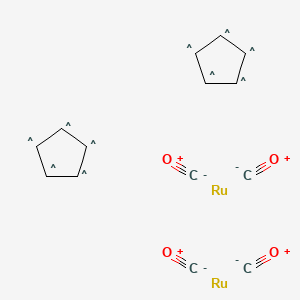
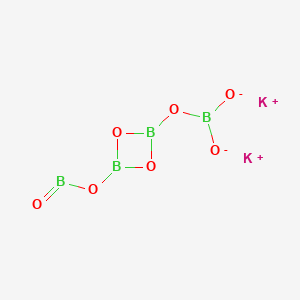

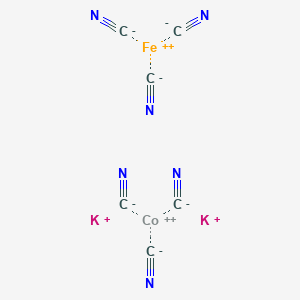

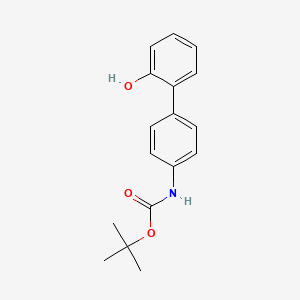
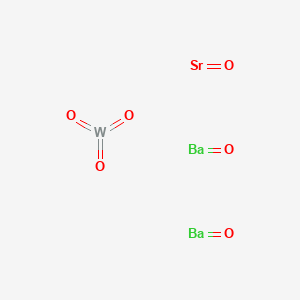
![5-Fluoro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1144010.png)
